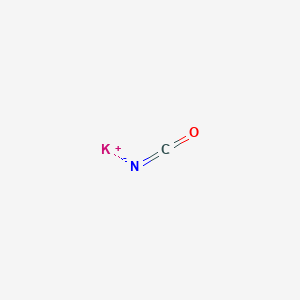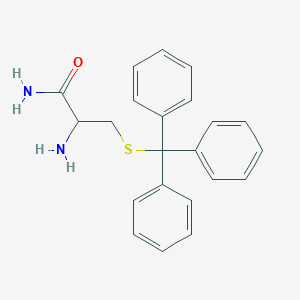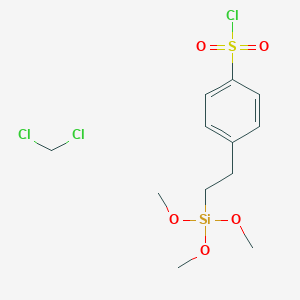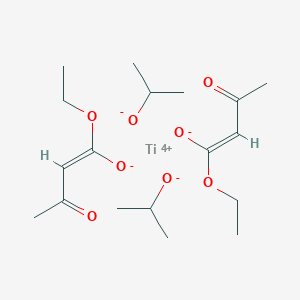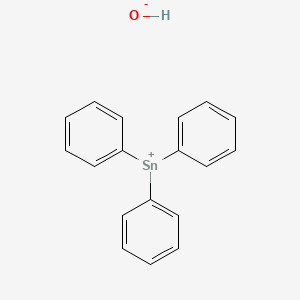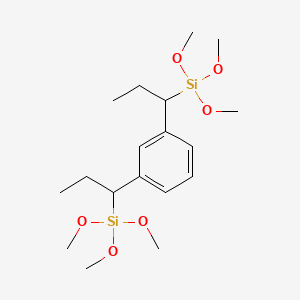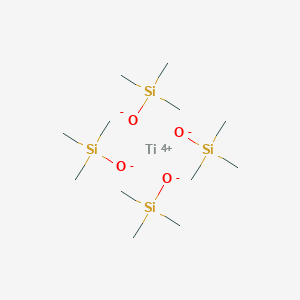
Tetrakis(trimethylsiloxy) titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trimethylsiloxy) titanium(IV) is a useful research compound. Its molecular formula is C12H36O4Si4Ti and its molecular weight is 404.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrakis(trimethylsiloxy) titanium(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(trimethylsiloxy) titanium(IV) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tetrakis(trimethylsiloxy) titanium(IV) undergoes a condensation reaction with α,ω-dimethoxydimethylsiloxanes, forming high molecular compounds. This reaction involves the formation of Ti-OCH3 bonds and the main polycondensation reaction, producing a polymeric product and trimethylmethoxysilane (Andrianov et al., 1974).
The compound interacts with various alkyl(aryl)-dimethoxysilanes and α,ω-dihydroxypolydimethylsiloxanes, leading to polymer formation with properties that have been examined (Andrianov et al., 1975).
As a catalyst, Tetrakis(trimethylsiloxy) titanium(IV) is highly active in the epoxidation of various olefins. Its structure resembles active sites in heterogeneous Ti-Si epoxidation catalysts. Its interaction with water, alkyl hydroperoxide, and allylic alcohol has been thoroughly studied (Urakawa et al., 2005).
The compound has been hydrolyzed under controlled conditions, resulting in the formation of titanium oxide trimethylsilyloxide polymers. Molecular weight determinations and structural suggestions for these polymers have been made (Bradley & Prevedorou-Demas, 1963).
In the presence of titanium tetrachloride, bis(trimethylsilyl) enol ethers undergo [3 + n] annulation reactions with 1,4- and 1,5-dielectrophiles, leading to the formation of seven- and eight-membered bicyclic ether adducts. These reactions are characterized by good yields and high regioselectivity (Molander & AndrewsSteven, 1989).
Multivalent atom-containing amines, including Tetrakis(trimethylsiloxy) titanium(IV), have been proposed as coinitiators in Type II photoinitiating systems and additives for Type I photoinitiators for free radical photopolymerization under air. Their performance is remarkable, particularly under conditions where a strong oxygen effect is expected (El-Roz et al., 2010).
Propiedades
IUPAC Name |
titanium(4+);trimethyl(oxido)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H9OSi.Ti/c4*1-5(2,3)4;/h4*1-3H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPVTGFUXLQZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].C[Si](C)(C)[O-].C[Si](C)(C)[O-].C[Si](C)(C)[O-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O4Si4Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silanol, trimethyl-, titanium(4+) salt (8CI,9CI) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

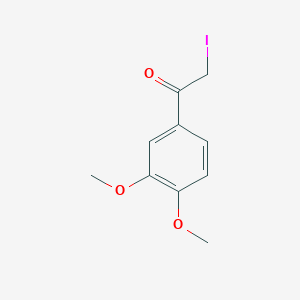
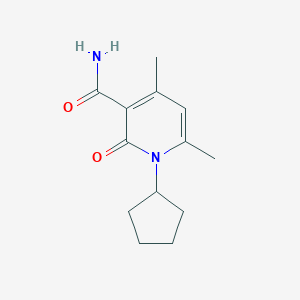
![4-[(E)-3-(3,5-dibromo-2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B8037825.png)

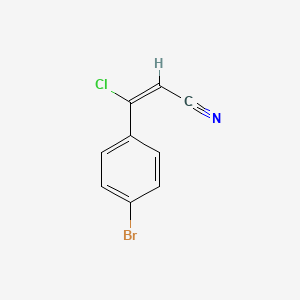
![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B8037848.png)
